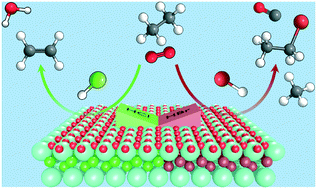Halogen type as a selectivity switch in catalysed alkane oxyhalogenation†
Catalysis Science & Technology Pub Date: 2018-04-03 DOI: 10.1039/C8CY00122G
Abstract
Catalysed alkane oxyhalogenation has recently been demonstrated as an attractive route for the selective functionalisation of natural gas into commodity chemicals such as alkyl halides or olefins. Herein, we assess the role of the hydrogen halide on the product distribution in ethane and propane oxyhalogenation over europium oxychloride and europium oxybromide catalysts. While olefins are the main reaction products in oxychlorination (selectivity ≥95%), the formation of alkyl bromides (selectivity ≤95%) is favoured in oxybromination, particularly at low conversion levels. At high conversion levels, olefins are also observed, although the selectivity is generally limited (≤60%) due to the formation of cracking and combustion products. A comprehensive kinetic analysis of the oxyhalogenation, halogenation, and oxidative dehydrogenation of the alkanes as well as of the dehydrohalogenation of the alkyl halides provide insights on the complex reaction network, which proceeds through alkyl halide formation followed by its conversion to olefins and/or halocarbons. The observed selectivity differences primarily originate from (i) the halide-dependent alkane activation path, which is surface-driven in oxychlorination, while it mostly occurs via gas-phase halogenation in oxybromination, along with (ii) the preferred tendency of alkyl chlorides towards catalytic dehydrochlorination pathways opposing alkyl bromides that undergo further bromination routes in the gas phase. Finally, detailed characterisation corroborated the above findings and revealed the higher structural stability of europium oxychloride compared to the analogous oxybromide phase under oxyhalogenation conditions. These results deepen the understanding of the alkane oxyhalogenation chemistry on catalyst surfaces for the manufacture of valuable commodities.


Recommended Literature
- [1] A gold nanoparticle-intercalated mesoporous silica-based nanozyme for the selective colorimetric detection of dopamine†
- [2] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [3] Stochastic vs. deterministic magnetic coding in designed cylindrical nanowires for 3D magnetic networks†
- [4] One-step bioengineering of magnetic nanoparticles via a surface diazo transfer/azide–alkyne click reaction sequence†
- [5] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [6] Back cover
- [7] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [8] The extraction method for the separation of lithium isotopes using B12C4/B15C5/B18C6-ionic liquid systems†
- [9] Possible electron spin resonance identification of Br2– and I2– in γ-irradiated bromide or iodide doped barium sulphate
- [10] Electronic structure and excited state dynamics in a dicyanovinyl-substituted oligothiophene on Au(111)

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 10294-48-1









